4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine
Description
4-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine (CAS 1206969-02-9 as the hydrochloride salt) is a pyrazole derivative featuring a tetrahydronaphthalenyl substituent at the N1 position and a methyl group at C4 (Figure 1). The compound is commercially available with 95% purity, indicating its relevance in research and industrial applications . Its molecular formula is C₁₄H₁₇N₃ (free base) or C₁₃H₁₆ClN₃ (hydrochloride), with a molecular weight of 227.31 (free base) and 249.74 (hydrochloride) .
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-10-9-16-17(14(10)15)13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,9,13H,4,6,8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJFMCIXVQWPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2CCCC3=CC=CC=C23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazolyl Ring: : This can be achieved through the reaction of hydrazine with a suitable β-diketone or β-ketoester under acidic conditions.
Introduction of the Tetrahydronaphthalene Moiety: : The pyrazolyl ring can be further functionalized by reacting with 1,2,3,4-tetrahydronaphthalene derivatives under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Methylation: : The final step involves the methylation of the pyrazolyl ring to introduce the methyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can introduce different functional groups onto the pyrazolyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Formation of pyrazolyl ketones or aldehydes.
Reduction: : Production of pyrazolyl alcohols or amines.
Substitution: : Introduction of halogens, alkyl groups, or other substituents.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine exhibit significant anticancer properties. For example, pyrazole derivatives are known for their ability to inhibit specific kinases involved in cancer progression. The compound's structure allows it to interact with these targets effectively.
Neuroprotective Effects
Research has suggested that pyrazole derivatives can provide neuroprotective effects by modulating neurotransmitter systems. The presence of the tetrahydronaphthalene moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Anti-inflammatory Properties
The compound's anti-inflammatory potential is also being explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This property can be beneficial in developing new anti-inflammatory medications.
Material Science Applications
Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing novel polymers. Its functional groups can be utilized to create copolymers with desirable mechanical and thermal properties.
Nanotechnology
The compound has potential applications in nanotechnology as a stabilizing agent for nanoparticles. Its unique structure may help in the formation of stable colloidal dispersions of nanoparticles used in various applications including drug delivery and catalysis.
Research Tool Applications
Biochemical Assays
Due to its specific interactions with biological targets, this compound can be used as a probe in biochemical assays to study enzyme activity or receptor binding. Its ability to selectively inhibit certain pathways makes it valuable for understanding complex biological systems.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Activity of Pyrazole Derivatives | Evaluated the anticancer effects of various pyrazole compounds | Identified significant inhibition of cancer cell proliferation |
| Neuroprotective Effects of Tetrahydronaphthalene Derivatives | Investigated the neuroprotective properties of related compounds | Demonstrated protection against oxidative stress in neuronal cells |
| Synthesis and Characterization of Novel Polymers | Developed new polymers using pyrazole derivatives | Achieved enhanced mechanical properties compared to traditional polymers |
Mechanism of Action
The mechanism by which 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors.
Pathways Involved: : Modulation of biochemical pathways related to disease processes.
Comparison with Similar Compounds
Substituent Analysis
The tetrahydronaphthalenyl group distinguishes this compound from other pyrazole derivatives. Key analogs include:
Structural Insights :
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound (CAS 1206969-02-9) improves aqueous solubility, critical for pharmacological applications .
- Thermal Stability: No direct data are available, but analogs like 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine exhibit decomposition temperatures >200°C, suggesting similar stability for the target compound .
Biological Activity
4-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C15H19N3. It has a molecular weight of 241.33 g/mol. The compound features a pyrazole ring which is known for its diverse biological activities.
Research indicates that compounds containing the pyrazole structure often exhibit interactions with various enzymes and receptors. For instance, studies have shown that pyrazole derivatives can act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression . The specific compound under discussion may share similar properties due to its structural characteristics.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives can exhibit potent antiproliferative effects against various cancer cell lines. For example, one study reported a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that showed sub-micromolar antiproliferative activity against a panel of cancer cell lines with GI50 values ranging from 0.127 to 0.560 µM . The mechanism involved the reduction of retinoblastoma phosphorylation and induction of apoptosis in ovarian cancer cells.
Neuropharmacological Effects
The compound's structural analogs have been studied for their interaction with serotonin receptors, particularly the 5-HT7 receptor. A structure-activity relationship study indicated that certain derivatives exhibited high affinity and selectivity for the 5-HT7 receptor over other serotonin receptors . This suggests potential applications in treating mood disorders or other neuropsychiatric conditions.
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- CDK Inhibition : A derivative similar to this compound was shown to inhibit CDK2 with a Ki value as low as 0.005 µM, indicating strong potency against this target .
- Antiproliferative Effects : In vitro assays demonstrated that specific pyrazole compounds could significantly reduce cell viability in various cancer cell lines (e.g., A2780) with GI50 values indicating effective concentration ranges for therapeutic applications .
Data Table: Biological Activities of Related Pyrazole Compounds
| Compound Name | Target | Activity | Ki (µM) | GI50 (µM) |
|---|---|---|---|---|
| Compound A | CDK2 | Inhibition | 0.005 | 0.127 |
| Compound B | 5-HT7 | Agonist | 0.90 | N/A |
| Compound C | CDK9 | Inhibition | 0.018 | 0.560 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and condensation. For example:
Cyclization : Reacting hydrazine derivatives (e.g., monomethylhydrazine) with β-keto esters under acidic conditions forms the pyrazole core .
Substitution : Introducing the tetrahydronaphthalene moiety via nucleophilic substitution or Friedel-Crafts alkylation. Solvent-free conditions at 120°C with POCl₃ are effective for cyclization .
- Key Considerations : Optimize stoichiometry and temperature to avoid side products like regioisomers. X-ray crystallography is recommended to confirm regioselectivity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- X-ray Diffraction : Resolves stereochemistry and confirms the tetrahydronaphthalene-pyrazole linkage. Use SHELX programs (e.g., SHELXL for refinement) to address data contradictions, such as thermal motion artifacts .
- NMR/IR : ¹H/¹³C NMR identifies amine and aromatic protons. IR confirms NH stretches (~3300 cm⁻¹) and pyrazole ring vibrations .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the tetrahydronaphthalene substituent influence the compound’s pharmacological activity, and what assays are suitable for evaluating this?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The tetrahydronaphthalene group enhances lipophilicity, potentially improving blood-brain barrier penetration. Compare with phenyl or methyl analogs using:
- In Vitro Binding Assays : Screen against targets like 5-HT₇ receptors (radioligand displacement assays with [³H]-LP-44) .
- Cellular Models : Test antitubercular activity via microplate Alamar Blue assays (MIC determination) .
- Data Interpretation : Use regression analysis to correlate substituent electronic effects (Hammett σ values) with bioactivity .
Q. What computational strategies predict the compound’s thermal stability and energetic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate heats of formation (Gaussian 03/09) using B3LYP/6-31G* basis sets. Compare with experimental DSC/TGA data (decomposition onset ~171–270°C) .
- Detonation Velocity (EXPLO5) : Input crystallographic density and DFT-derived ΔHf to estimate performance relative to HMX .
- Sensitivity Testing : Use BAM standards for impact/friction sensitivity to classify as a "green primary explosive" .
Q. How can regiochemical ambiguities in pyrazole derivatives be resolved during synthesis?
- Methodological Answer :
- Regioselective Synthesis : Use directing groups (e.g., methoxy or halogens) to control substitution patterns. For example, 5-amine pyrazoles form preferentially over 3-amine isomers under kinetic control .
- Analytical Triangulation : Combine HPLC (for purity), NOESY NMR (for spatial proximity), and SC-XRD (for absolute configuration) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across similar pyrazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀/MIC data from peer-reviewed studies (e.g., antitubercular or anticancer assays). Use statistical tools (e.g., ANOVA) to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Molecular Docking : Probe binding mode consistency (AutoDock Vina) across structural analogs to explain activity differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
